molecular formula C20H23N3O B572042 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile CAS No. 1227269-43-3

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile

Cat. No.: B572042
CAS No.: 1227269-43-3
M. Wt: 321.424
InChI Key: SQRNIOYQANFIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile (CAS: 1227269-43-3) is a synthetic benzonitrile derivative characterized by a piperidine-ethoxy-phenylethoxy backbone. It is primarily utilized as a laboratory chemical and in the synthesis of specialized pharmaceutical intermediates .

Properties

IUPAC Name

2-[2-(4-aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-14-17-8-4-5-9-20(17)24-15-19(16-6-2-1-3-7-16)23-12-10-18(22)11-13-23/h1-9,18-19H,10-13,15,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRNIOYQANFIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(COC2=CC=CC=C2C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696791
Record name 2-[2-(4-Aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-43-3
Record name 2-[2-(4-Amino-1-piperidinyl)-2-phenylethoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminopiperidine with 2-bromo-2-phenylethanol to form an intermediate, which is then reacted with 2-cyanophenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile is C19H23N3O, indicating a structure that includes a piperidine ring and a benzonitrile moiety. The compound's unique structural features contribute to its diverse applications in research and industry.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it an important intermediate in organic synthesis.

Biology

  • Ligand in Receptor Studies : Investigations have focused on its role as a ligand in receptor binding studies. The interaction between this compound and biological receptors can provide insights into drug design and development.

Medicine

  • Therapeutic Potential : Research has explored its potential therapeutic effects, particularly in developing new drugs targeting neurological disorders. The piperidine structure is often associated with compounds that exhibit psychoactive properties.

Industry

  • Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials, highlighting its industrial relevance.

Case Studies

While specific case studies directly involving this compound were not found in the search results, the following general case study frameworks can be applied:

  • Clinical Trials : Research involving human participants assessing the pharmacokinetics of compounds similar to this molecule could provide insights into its therapeutic potential.
  • Observational Studies : Studies observing the effects of related compounds on specific health outcomes could highlight the relevance of this compound in clinical settings.
  • Comparative Studies : Investigating the effectiveness of this compound against similar structures could yield valuable data for drug development.

Mechanism of Action

The mechanism of action of 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (Compound 1c)

  • Structure : Features a triazole ring and chlorophenyl substituent instead of the piperidine-ethoxy group.
  • Activity : Demonstrates potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231), with IC₅₀ values comparable to etoposide .
  • Mechanism : Likely targets aromatase enzymes, similar to letrozole analogs .
  • Advantage Over Target Compound : Higher anticancer specificity due to triazole-mediated enzyme inhibition .

4-[2-(4-Dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (Compound 1k)

  • Structure: Substitutes the piperidine group with a dimethylamino-triazole moiety.
  • Activity : Exhibits dual activity against T47D and MDA-MB-231 cell lines, outperforming the reference drug etoposide in some assays .
  • Limitation : Reduced stability under ambient conditions compared to the target compound, which requires refrigeration .

SARS-CoV-2 Main Protease (Mpro) Inhibitors

Compound 5 (Propyl Derivative)

  • Structure : 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile.
  • Activity : Inhibits SARS-CoV-2 Mpro via covalent binding to the catalytic cysteine (Cys145).
  • Comparison : The propyl chain enhances solubility but reduces binding affinity (IC₅₀ = 0.87 µM) compared to cyclopropyl analogs .

Compound 26 (Cyclopropyl Derivative)

  • Structure : Replaces the propyl group in Compound 5 with a cyclopropylmethoxy moiety.
  • Activity : Higher Mpro inhibition (IC₅₀ = 0.52 µM) due to improved hydrophobic interactions with the S2 pocket .

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile

  • Structure: Contains phenoxazine and carbazole moieties instead of piperidine.
  • Application : Used in OLEDs as a thermally activated delayed fluorescence (TADF) material. The extended π-conjugation system enables efficient energy transfer .
  • Divergence from Target Compound : Optimized for optoelectronic properties rather than biological activity .

2-(4-(4-Cyanostyryl)styryl)benzonitrile (Fluorescent Brightener 199:1)

  • Structure : Features conjugated styryl groups for enhanced fluorescence.
  • Application : Industrial dye in textiles and plastics, with λₑₘ ≈ 450 nm .
  • Contrast : The target compound lacks conjugated double bonds, rendering it unsuitable for fluorescent applications .

Biological Activity

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile, with the molecular formula C20H23N3O, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a phenyl group , and a benzonitrile moiety . Its unique structure allows for diverse interactions within biological systems. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC20H23N3O
Molecular Weight321.416 g/mol
LogP3.5
Polar Surface Area (PSA)62.28 Ų

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 4-aminopiperidine and 2-bromo-2-phenylethanol.
  • Intermediate Formation : An intermediate is formed through nucleophilic substitution.
  • Final Product : The final product is obtained by reacting the intermediate with 2-cyanophenol under basic conditions.

This method has been optimized for yield and purity in both laboratory and industrial settings .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in cellular pathways. It acts as a ligand, modulating receptor activity and influencing various signal transduction pathways. This modulation can lead to significant biological effects, including:

  • Inhibition of certain enzyme activities
  • Alteration of neurotransmitter release
  • Potential anti-inflammatory effects

Biological Activity

Research has revealed several potential biological activities associated with this compound:

Antiviral Activity

Studies have explored the potential of this compound as a CCR5 antagonist , which could inhibit HIV entry into cells. This property is particularly valuable in developing therapeutic agents against HIV/AIDS .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that it may exhibit anxiolytic or antidepressant-like effects, although further research is needed to confirm these findings.

Anticancer Potential

Emerging research indicates that compounds similar to this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • HIV Entry Inhibition : A study demonstrated that derivatives of 4-aminopiperidine could effectively block HIV entry by acting on the CCR5 receptor, highlighting the therapeutic potential of related compounds .
  • Neuropharmacological Assessment : Research investigating the effects on animal models showed promising results in reducing anxiety-like behaviors when administered at specific doses .
  • Anticancer Studies : Experimental data suggested that compounds similar to this benzonitrile derivative could induce cell cycle arrest and apoptosis in various cancer cell lines, indicating a need for further exploration in cancer therapy .

Q & A

Basic: What safety protocols are critical when handling 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile in laboratory settings?

Answer:
Key safety measures include:

  • Respiratory protection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .
  • Skin/eye protection : Wear nitrile gloves (pre-tested for integrity) and safety goggles compliant with NIOSH or EN 166 standards .
  • Ventilation : Ensure local exhaust ventilation to minimize aerosol formation .
  • Storage : Maintain at 2–8°C in a dry environment, segregated from incompatible materials .

Basic: What analytical techniques are recommended to characterize this compound’s purity and structural integrity?

Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection to assess purity, referencing retention times against synthetic intermediates .
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation, focusing on peaks corresponding to the benzonitrile (C≡N) and 4-aminopiperidine moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in toxicological classifications (e.g., OSHA vs. GHS) for this compound?

Answer:

  • In vitro assays : Conduct Ames tests (OECD 471) to evaluate mutagenicity and MTT assays for acute cytotoxicity, addressing gaps in GHS classifications (H302, H315) .
  • In vivo validation : Use rodent models to assess oral toxicity (LD50_{50}) and respiratory irritation (OECD 403), reconciling OSHA’s non-carcinogenic classification with GHS hazard codes .
  • Cross-referencing : Compare data with structurally similar compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate) to infer potential risks .

Advanced: What experimental designs are suitable for evaluating environmental persistence and ecological risks?

Answer:

  • Degradation studies : Perform OECD 301B (ready biodegradability) tests under varying pH/temperature conditions to measure half-life in water/soil .
  • Bioaccumulation : Use log KowK_{ow} (octanol-water partition coefficient) predictions via HPLC retention time modeling, supplemented by fish bioaccumulation assays (OECD 305) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to establish NOEC (No Observed Effect Concentration) thresholds .

Basic: How should stability studies be designed to assess degradation under storage conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via LC-MS .
  • Long-term stability : Monitor purity over 6–12 months at 2–8°C using validated HPLC methods, with aliquots analyzed quarterly .
  • Incompatibility testing : Screen against common lab solvents (e.g., DMSO, ethanol) to detect precipitation or reactivity .

Advanced: What strategies integrate computational modeling with experimental data to predict metabolic pathways?

Answer:

  • In silico tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism, focusing on cytochrome P450 interactions and glucuronidation sites .
  • Docking studies : Model interactions with CYP3A4/2D6 isoforms using AutoDock Vina, validating predictions with in vitro microsomal assays (e.g., human liver microsomes) .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic intermediates via NMR or PET imaging .

Advanced: How can the compound’s potential as a pharmacological agent be systematically investigated?

Answer:

  • Target identification : Screen against kinase or GPCR panels using fluorescence polarization assays, prioritizing targets with ≤100 nM binding affinity .
  • Structure-activity relationships (SAR) : Modify the benzonitrile or piperidine moieties and test analogs in functional assays (e.g., cAMP modulation for GPCRs) .
  • In vivo efficacy : Evaluate pharmacokinetics (Cmax_{max}, t1/2_{1/2}) in rodent models after oral/intravenous administration, correlating plasma levels with target engagement .

Basic: What are the first-aid measures for accidental exposure during synthesis?

Answer:

  • Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
  • Dermal contact : Wash with soap/water for ≥15 minutes; remove contaminated clothing .
  • Ocular exposure : Rinse eyes with saline for 15 minutes; consult an ophthalmologist .

Advanced: How can researchers address the lack of physicochemical data (e.g., log KowK_{ow}Kow​, solubility) for this compound?

Answer:

  • Experimental determination :
    • log KowK_{ow} : Use shake-flask method (OECD 117) with octanol/water phases, quantified via UV spectrophotometry .
    • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry .
  • QSAR modeling : Train models on piperidine/benzonitrile derivatives to predict properties .

Advanced: What methodologies validate the compound’s role in modulating specific biochemical pathways?

Answer:

  • Transcriptomics : RNA-seq or qPCR to identify differentially expressed genes in treated vs. control cell lines .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression .
  • Pathway analysis : Enrichment tools (e.g., DAVID, KEGG) to map affected pathways (e.g., apoptosis, inflammation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.